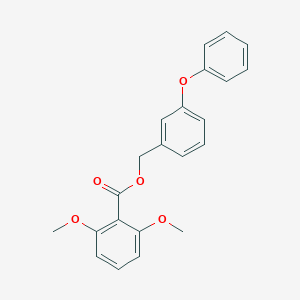
3-Phenoxybenzyl 2,6-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzyl 2,6-dimethoxybenzoate, also known as PBDB, is a chemical compound that has been used in scientific research for various purposes. PBDB belongs to the class of benzodioxole compounds and is structurally similar to other compounds such as 2C-B and MDMA. PBDB has been studied for its potential use in medicinal chemistry, as well as its potential as a recreational drug.
Mécanisme D'action
3-Phenoxybenzyl 2,6-dimethoxybenzoate acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. Specifically, 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to have affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may be related to the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate in lab experiments is its relatively high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the serotonin system in the brain. However, one limitation of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate is its potential for abuse as a recreational drug. Researchers must take precautions to ensure that 3-Phenoxybenzyl 2,6-dimethoxybenzoate is used only for scientific research purposes and not for recreational or illicit purposes.
Orientations Futures
There are several potential future directions for research on 3-Phenoxybenzyl 2,6-dimethoxybenzoate. One area of interest is the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders such as depression, anxiety, and addiction. Another area of interest is the development of new compounds based on the structure of 3-Phenoxybenzyl 2,6-dimethoxybenzoate, which may have improved potency and selectivity for serotonin receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in animal models and humans, as well as its potential for abuse as a recreational drug.
Méthodes De Synthèse
The synthesis of 3-Phenoxybenzyl 2,6-dimethoxybenzoate involves the reaction of phenoxybenzyl chloride with 2,6-dimethoxybenzoic acid in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
Applications De Recherche Scientifique
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been studied for its potential use in medicinal chemistry, particularly as a potential treatment for various neurological disorders. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been studied for its potential use as a research tool in the field of neuroscience, particularly in the study of the serotonin system.
Propriétés
Nom du produit |
3-Phenoxybenzyl 2,6-dimethoxybenzoate |
|---|---|
Formule moléculaire |
C22H20O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-12-7-13-20(25-2)21(19)22(23)26-15-16-8-6-11-18(14-16)27-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3 |
Clé InChI |
NFHILQGSKSAIKC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)


![7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B255342.png)


![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)
![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)
![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)

